Cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) is a cyclic pentapeptide that has garnered interest due to its potential therapeutic applications, particularly in the field of oncology and as a receptor antagonist. This compound features a unique sequence of amino acids that contributes to its biological activity and specificity for certain receptors.
The compound is synthesized through solid-phase peptide synthesis, a widely used method for producing peptides in both research and pharmaceutical settings. This technique allows for the precise assembly of amino acid sequences, enabling the creation of complex cyclic structures like cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) .
The synthesis of cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) predominantly employs solid-phase peptide synthesis (SPPS). This method involves the following steps:
The synthesis process requires careful control of reaction conditions, including temperature, solvent choice, and reagent concentrations, to optimize yield and purity. Automated synthesizers are often employed for large-scale production .
Cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) consists of five amino acids arranged in a cyclic format. The structural representation includes:
This unique arrangement contributes to its biological activity and receptor binding affinity.
These structural characteristics are crucial for understanding its interaction with biological targets .
Cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) can undergo various chemical reactions typical of peptides:
Common reagents used in these reactions include:
Cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) exerts its pharmacological effects by selectively binding to specific receptors, potentially modulating pathways involved in neurotransmitter release and hormone secretion. The interaction with G protein-coupled receptors is significant in this context, influencing various physiological responses .
Cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) typically exhibits properties consistent with cyclic peptides:
The compound's reactivity is influenced by its amino acid composition:
Relevant data from studies indicate that modifications can enhance stability and bioavailability, making it a candidate for therapeutic applications .
Cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) has potential applications in various scientific fields:
The therapeutic application of cyclic peptides represents a significant evolution in pharmaceutical science, originating from natural product discovery and advancing toward rational design. Gramicidin S, isolated in 1944, marked the first clinically used cyclic peptide antibiotic, demonstrating the inherent stability and bioactivity of cyclized structures in therapeutic contexts [7]. Over subsequent decades, approximately 53 cyclic peptides have gained regulatory approval worldwide, spanning antimicrobial, anticancer, and metabolic disease applications, with an average of one new cyclic peptide drug entering the market annually [1] [7]. This progression reflects a paradigm shift from serendipitous discovery to engineered innovation. Early cyclic peptides were predominantly natural products or derivatives thereof, such as vancomycin and daptomycin. However, contemporary drug development leverages advanced synthetic methodologies and computational design, enabling the creation of de novo cyclic peptides targeting biologically complex receptors, including G-protein-coupled receptors and protein-protein interaction interfaces [1]. The historical trajectory underscores two critical advantages: enhanced proteolytic resistance compared to linear counterparts and improved target selectivity due to conformational restriction. These intrinsic pharmacological benefits continue to drive cyclic peptide development, positioning them as versatile therapeutic modalities bridging small molecules and biologics.
Table 1: Key Milestones in Cyclic Peptide Therapeutic Development
| Time Period | Development Phase | Representative Examples | Clinical Impact |
|---|---|---|---|
| 1940s–1960s | Natural Product Isolation | Gramicidin S | First cyclic peptide antibiotics |
| 1970s–1990s | Semi-synthetic Modifications | Vancomycin derivatives | Enhanced antimicrobial potency |
| 2000s–Present | Rational Design & De Novo Synthesis | Integrin-targeting RGD peptides | Expanded applications in oncology and CNS diseases |
The investigational peptide cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) exemplifies contemporary peptide engineering strategies aimed at optimizing pharmacological performance. Its sequence incorporates deliberate structural innovations: Naphthylalanine (Nal) provides enhanced aromatic stacking capabilities and lipophilicity to improve membrane permeability; D-Tyrosine confers resistance to proteolytic degradation by confounding chiral-specific enzymes; and 2,4-Diaminobutyric acid (Dab) introduces an additional cationic center and hydrogen bonding potential relative to canonical residues [3] [4]. This configuration embodies three pillars of modern cyclic peptide design: metabolic stabilization, conformational constraint, and receptor interaction optimization. Molecular weight analysis (673.8 g/mol) situates it within the "chemical space" considered optimal for cell permeability, typically below 700 Da [4] [6]. Empirical evidence suggests such engineered peptides exhibit improved bioavailability over linear precursors or canonical analogs, particularly for targets requiring blood-brain barrier penetration, such as opioid receptors [5]. The peptide’s architecture—characterized by a pentacyclic scaffold with defined stereochemistry—enables precise spatial orientation of pharmacophoric elements (cationic Arg, aromatic Nal/D-Tyr, flexible Gly), facilitating selective engagement with complex binding pockets. This exemplifies the transition from naturally inspired scaffolds to synthetically tailored architectures addressing specific therapeutic challenges.
The pharmacological behavior of cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) is interpretable through established biophysical and computational frameworks governing cyclic peptide design. Conformational rigidity theory posits that cyclization reduces the entropic penalty upon target binding, enhancing binding affinity and selectivity. Molecular dynamics simulations suggest this peptide adopts a β-turn-dominated structure stabilized by intramolecular hydrogen bonds between Dab and Gly residues [4]. Proteolytic resistance models attribute stability to D-amino acid incorporation (D-Tyr), which evades recognition by L-amino acid-specific proteases, and the Dab residue, whose non-canonical backbone disrupts protease active-site binding [3]. Quantitative Structure-Activity Relationship (QSAR) analyses further correlate bioactivity with specific physicochemical parameters:
Table 2: Structural Features and Functional Implications of cyclo(-Nal-Gly-D-Tyr-Dab-Arg-)
| Structural Element | Theoretical Rationale | Functional Consequence |
|---|---|---|
| Cyclic Backbone | Reduced conformational entropy | Enhanced target affinity and binding kinetics |
| D-Tyrosine | Chirality-based evasion of proteases | Extended plasma half-life |
| Naphthylalanine | Increased lipophilicity (cLogP ~1) | Improved membrane permeability |
| Dab Residue | Additional hydrogen bond donor capacity | Strengthened receptor interactions |
The topographical control framework explains how residue-specific modifications dictate receptor engagement. Computational docking studies indicate that the spatial arrangement of Dab’s side chain facilitates salt bridge formation with anionic membrane residues, while Nal’s extended aromatic system enables hydrophobic burial within receptor pockets [4] [6]. These principles collectively provide a mechanistic foundation for understanding the peptide’s stability, permeability, and target affinity—crucial metrics in therapeutic peptide engineering. The integration of these frameworks enables predictive refinement of cyclic peptide candidates, positioning cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) as a model for structure-guided design in targeted therapeutics [1] [7].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6